

Introduction: The Strategic Importance of the Azaindole Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Methyl-1H-pyrrolo[3,2-C]pyridine**

Cat. No.: **B1395955**

[Get Quote](#)

The 1H-pyrrolo[3,2-c]pyridine core, an isomer of indole also known as 5-azaindole, represents a "privileged structure" in medicinal chemistry. The strategic placement of a nitrogen atom in the six-membered ring fundamentally alters the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability compared to a standard indole. This modification can enhance solubility and provide a crucial interaction point for binding to biological targets, making azaindole scaffolds highly sought after in the design of kinase inhibitors and other targeted therapies.^[1] The 4-methyl derivative, in particular, serves as a foundational building block, offering a synthetically accessible starting point for the elaboration of more complex and potent drug candidates.

Section 1: Core Molecular Profile and Structural Elucidation

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in research. **4-Methyl-1H-pyrrolo[3,2-c]pyridine** is a stable, bicyclic aromatic heterocycle.

Chemical and Physical Properties

The key identifiers and computed properties of **4-Methyl-1H-pyrrolo[3,2-c]pyridine** are summarized below. These data are essential for experimental design, ensuring accurate molar calculations, and predicting behavior in various solvent systems.

Property	Value	Source
IUPAC Name	4-methyl-1H-pyrrolo[3,2-c]pyridine	N/A
CAS Number	860362-26-1	[2] [3]
Molecular Formula	C ₈ H ₈ N ₂	[2]
Molecular Weight	132.16 g/mol	[2]
SMILES	CC1=NC=CC2=C1C=CN2	[2]
Storage	Sealed in dry, room temperature	[2]

Structural Representation

The two-dimensional structure of **4-Methyl-1H-pyrrolo[3,2-c]pyridine** highlights the fusion of a pyrrole ring and a pyridine ring. The methyl group at position 4 is a key feature for synthetic modification.

2D structure of **4-Methyl-1H-pyrrolo[3,2-c]pyridine**.

Spectroscopic Characterization Protocol

Validation of the compound's identity and purity is paramount. The following protocols outline the standard procedures for acquiring and interpreting key analytical data.

1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the proton and carbon framework of the molecule.
- Protocol:
 - Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
 - Transfer the solution to a 5 mm NMR tube.
 - Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

- Acquire 2D spectra (COSY, HSQC, HMBC) as needed to resolve ambiguities in assignments.
- Trustworthiness Check (Expected Results): The ^1H NMR spectrum should show distinct signals for the aromatic protons on both rings, a singlet for the N-H proton of the pyrrole, and a singlet for the methyl group. The number of signals and their splitting patterns in both ^1H and ^{13}C spectra must be consistent with the proposed structure. Spectroscopic data for various derivatives show characteristic shifts that can be used for comparison.[4][5]

1.3.2. Mass Spectrometry (MS)

- Objective: To confirm the molecular weight and elemental composition.
- Protocol:
 - Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
 - Introduce the sample into a high-resolution mass spectrometer (HRMS), such as a TOF or Orbitrap instrument, using electrospray ionization (ESI).
 - Acquire the mass spectrum in positive ion mode.
- Trustworthiness Check (Expected Results): The HRMS data should show a prominent $[\text{M}+\text{H}]^+$ ion with a mass-to-charge ratio (m/z) that matches the calculated exact mass of $\text{C}_8\text{H}_9\text{N}_2^+$ (133.0760) within a narrow tolerance (typically < 5 ppm).

Section 2: Synthesis and Purification Workflow

While numerous complex derivatives of 1H-pyrrolo[3,2-c]pyridine have been synthesized, the preparation of the core scaffold often follows established heterocyclic chemistry principles. The following section outlines a plausible and robust synthetic route adapted from published methods for analogous structures.[4][6]

Retrosynthetic Analysis and Strategy

The synthesis of the 1H-pyrrolo[3,2-c]pyridine core can be approached through the construction of the pyrrole ring onto a pre-functionalized pyridine. A common and effective

strategy is the Bartoli indole synthesis or a related cyclization method starting from a nitro-pyridine derivative.

Proposed Synthetic Workflow

This multi-step synthesis is designed for reliability and scalability in a standard organic chemistry laboratory.

Proposed workflow for the synthesis of **4-Methyl-1H-pyrrolo[3,2-c]pyridine**.

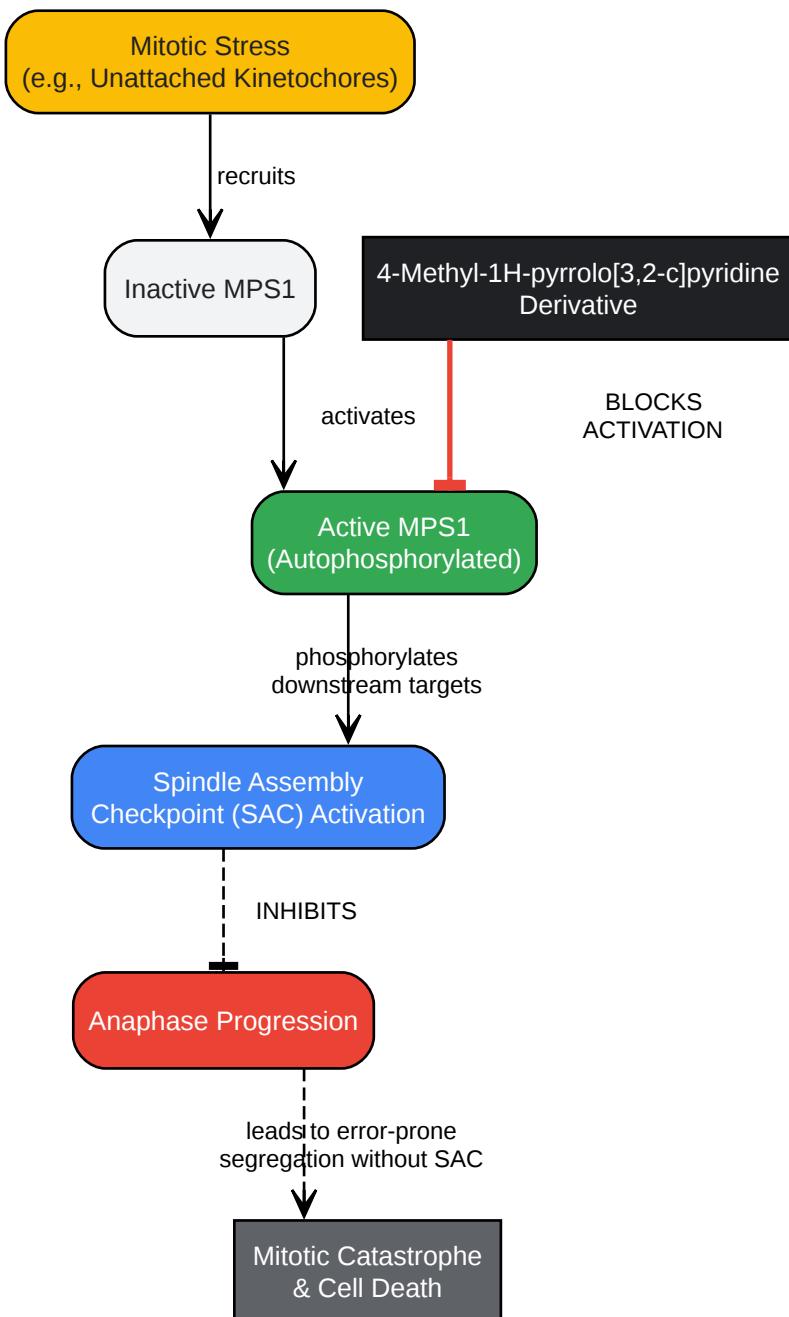
Detailed Experimental Protocol

Step 4: Reductive Cyclization (Bartoli-type reaction)

- Causality: This is the key ring-forming step. The nitro group is essential as it reacts with the vinyl Grignard reagent, initiating a sequence of events that leads to the formation of the pyrrole ring fused to the pyridine core.
- Protocol:
 - To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add a solution of 3-Bromo-4-methyl-5-nitropyridine N-oxide (1.0 eq) in anhydrous THF (0.1 M).
 - Cool the solution to -78 °C using a dry ice/acetone bath.
 - Slowly add vinylmagnesium bromide (3.5 eq, 1.0 M solution in THF) dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
 - After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours.
 - Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl at -78 °C.
 - Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
 - Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

- Purification: The crude material should be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure **4-Methyl-1H-pyrrolo[3,2-c]pyridine**.
- Self-Validation: The success of the reaction is monitored by TLC. The final product's identity and purity (>95%) must be confirmed by NMR and HRMS as described in Section 1.3.

Section 3: Biological Significance and Therapeutic Potential


The 1H-pyrrolo[3,2-c]pyridine scaffold is not merely a synthetic curiosity; it is a validated pharmacophore at the core of several advanced drug development programs. Its derivatives have shown potent and selective activity against key oncology and inflammation targets.

Mechanism of Action: Kinase Inhibition

Many cellular processes are regulated by protein kinases, and their aberrant activity is a hallmark of cancer. The 1H-pyrrolo[3,2-c]pyridine scaffold is an excellent "hinge-binder," a critical feature for ATP-competitive kinase inhibitors. The pyridine nitrogen can form a key hydrogen bond with the kinase hinge region, while the pyrrole N-H can act as a hydrogen bond donor, anchoring the molecule in the active site.

Case Study: MPS1 Kinase Inhibition Monopolar Spindle 1 (MPS1) is a critical kinase in the spindle assembly checkpoint (SAC), a cellular surveillance system that ensures proper chromosome segregation during mitosis. Cancer cells, particularly those with chromosomal instability, often overexpress MPS1 and are highly dependent on its function for survival.^[7] Therefore, inhibiting MPS1 is a promising therapeutic strategy.

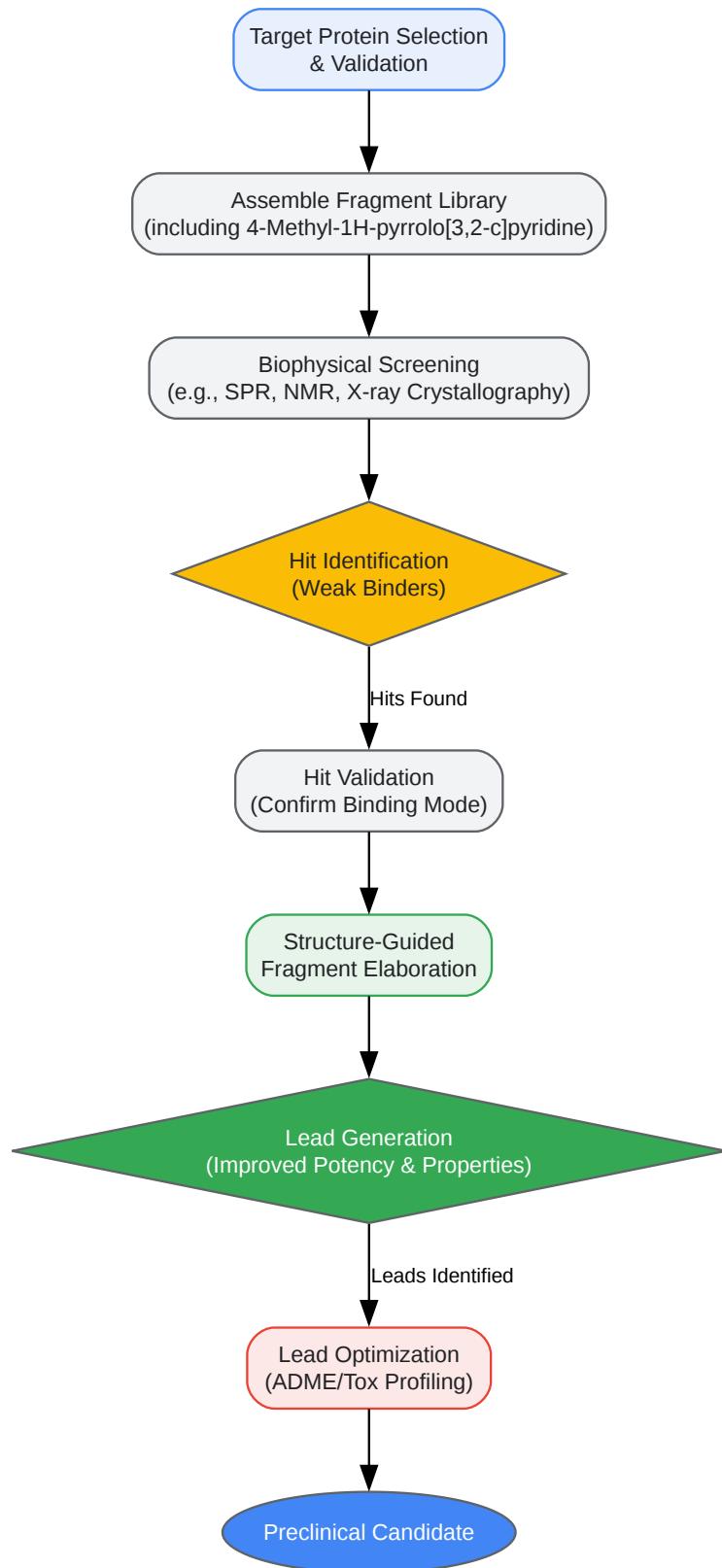
- Causality of Inhibition: Optimized 1H-pyrrolo[3,2-c]pyridine derivatives have been developed as potent and selective MPS1 inhibitors.^[7] These compounds stabilize an inactive conformation of the kinase, preventing ATP and substrate binding, which leads to SAC failure, mitotic catastrophe, and ultimately, cancer cell death.

[Click to download full resolution via product page](#)

Role of MPS1 in the Spindle Assembly Checkpoint and its inhibition.

Anticancer Activity: Tubulin Polymerization Inhibition

In addition to kinase inhibition, derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been designed as potent inhibitors of tubulin polymerization.^{[4][5][6]} These agents bind to the colchicine site on β -tubulin, disrupting the dynamic assembly and disassembly of microtubules.


This interference with the cytoskeleton arrests cancer cells in the G2/M phase of the cell cycle and induces apoptosis. This demonstrates the scaffold's versatility in targeting different classes of oncoproteins.^[5]

Section 4: Application in Drug Discovery Workflows

4-Methyl-1H-pyrrolo[3,2-c]pyridine is an ideal starting point for both fragment-based lead discovery (FBLD) and structure-activity relationship (SAR) studies in a lead optimization campaign.

Workflow: Fragment-Based Lead Discovery

- Rationale: The low molecular weight and favorable properties of **4-Methyl-1H-pyrrolo[3,2-c]pyridine** make it an excellent fragment for screening against a protein target of interest. Its defined structure provides clear vectors for chemical elaboration once a binding hit is identified.
- Experimental Workflow:

[Click to download full resolution via product page](#)

Workflow for Fragment-Based Lead Discovery.

Protocol: Structure-Guided Fragment Elaboration

- Objective: To grow the initial fragment hit into a more potent, lead-like molecule.
- Protocol:
 - Obtain Structural Data: Secure a high-resolution X-ray crystal structure or NMR-based model of the target protein in complex with **4-Methyl-1H-pyrrolo[3,2-c]pyridine**.
 - Identify Growth Vectors: Analyze the binding pose to identify solvent-exposed vectors on the fragment (e.g., the pyrrole N-H or the aromatic C-H positions) that point towards nearby pockets on the protein surface.
 - In Silico Design: Use computational chemistry tools to design a small, focused library of analogs by adding chemical substituents at the identified vectors. The goal is to design new interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein.
 - Parallel Synthesis: Synthesize the designed library of analogs. The versatility of the 1H-pyrrolo[3,2-c]pyridine core allows for functionalization at multiple positions.
 - Potency Testing: Screen the new compounds in a biochemical or cellular assay to determine their potency (e.g., IC_{50} or K_i).
 - Iterative Refinement: Use the SAR data from the potency screen, ideally coupled with new structural information for the most promising analogs, to design the next generation of compounds. This iterative cycle of design-synthesis-test is the core of lead optimization.

Conclusion

4-Methyl-1H-pyrrolo[3,2-c]pyridine is far more than a simple heterocycle; it is a strategically important molecular scaffold with proven therapeutic relevance. Its unique electronic and structural features make it an ideal starting point for the development of highly selective and potent inhibitors for a range of disease-relevant targets, particularly protein kinases. The synthetic accessibility of this core, combined with its favorable physicochemical properties, ensures its continued prominence in modern drug discovery campaigns. This guide provides the foundational knowledge and actionable protocols for researchers to effectively harness the potential of this valuable chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 860362-26-1|4-Methyl-1H-pyrrolo[3,2-c]pyridine|BLD Pharm [bldpharm.com]
- 3. 4-METHYL-1H-PYRROLO[3,2-C]PYRIDINE | 860362-26-1 [chemicalbook.com]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of the Azaindole Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1395955#4-methyl-1h-pyrrolo-3-2-c-pyridine-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com